molecular formula C17H12FNO3 B14105199 6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid CAS No. 861233-53-6

6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid

Katalognummer: B14105199
CAS-Nummer: 861233-53-6
Molekulargewicht: 297.28 g/mol
InChI-Schlüssel: OGJLSJSENOBEJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid is a synthetic organic compound that belongs to the quinolinecarboxylic acid family This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 2nd position of the phenyl ring, and a carboxylic acid group at the 4th position of the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Fluoro-2-(2-hydroxyphenyl)-4-quinolinecarboxylic acid.

    Reduction: 6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarbinol.

    Substitution: 6-Substituted-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom and methoxy group can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of signal transduction or interference with metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-6-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 6-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid

Uniqueness

6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group can enhance its stability, reactivity, and binding affinity compared to other similar compounds.

Eigenschaften

CAS-Nummer

861233-53-6

Molekularformel

C17H12FNO3

Molekulargewicht

297.28 g/mol

IUPAC-Name

6-fluoro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H12FNO3/c1-22-16-5-3-2-4-11(16)15-9-13(17(20)21)12-8-10(18)6-7-14(12)19-15/h2-9H,1H3,(H,20,21)

InChI-Schlüssel

OGJLSJSENOBEJC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.